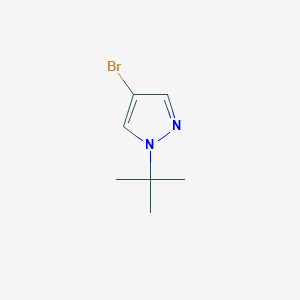

4-bromo-1-tert-butyl-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Disciplines

Pyrazole derivatives are a cornerstone in medicinal chemistry, agrochemicals, and material science due to their wide range of biological and physical properties. globalresearchonline.net These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, serve as a "privileged structure" in drug discovery, meaning they are capable of binding to a variety of biological targets. nih.gov

In medicinal chemistry , pyrazole-containing compounds have been developed into a range of successful drugs, including the anti-inflammatory celecoxib, the anticancer agent crizotinib, and the vasodilator sildenafil. nih.gov The versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds with potential therapeutic applications, such as antitumor, analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties. globalresearchonline.netnih.gov

In the field of agrochemicals , pyrazole derivatives are integral to the development of potent herbicides and insecticides. globalresearchonline.net Their biological activity in this sector is crucial for crop protection and management.

In material science , the applications of pyrazole derivatives extend to the creation of dyes and fluorescent substances. globalresearchonline.net The electronic properties of the pyrazole ring can be tuned through substitution, leading to materials with specific optical and electronic characteristics.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound 4-bromo-1-tert-butyl-1H-pyrazole. The scope is strictly limited to its chemical properties, synthesis, and its applications as a building block in various fields of chemical research. This review will detail established synthesis methodologies and explore the reactivity of this compound in key chemical transformations. The aim is to present a scientifically accurate and authoritative resource for researchers engaged in the study and application of this specific pyrazole derivative.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol bridgeorganics.com |

| Physical State | Solid cymitquimica.com |

| Boiling Point | 229.8±13.0°C at 760 mmHg chemsrc.com |

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical routes. The most common methods involve the modification of a pre-existing pyrazole ring or the construction of the ring from acyclic precursors.

One prevalent method is the direct alkylation of 4-bromo-1H-pyrazole . This reaction typically involves treating 4-bromo-1H-pyrazole with a tert-butylating agent, such as a tert-butyl halide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). To improve the reaction kinetics, a phase-transfer catalyst may be employed, and the reaction is typically heated to between 80–100°C to overcome the steric hindrance from the bulky tert-butyl group.

Another synthetic approach is the cyclocondensation of tert-butyl hydrazine (B178648) with a brominated precursor . This method builds the pyrazole ring by reacting tert-butyl hydrazine with a suitable brominated compound, such as 4-bromo-3-oxobutanoic acid. This reaction is often catalyzed by copper triflate in an ionic liquid.

A more novel route involves a Sandmeyer-type reaction . This process can feature the selective bromination of a diaminopyrazole intermediate that is derived from potassium tricyanomethanide. nih.gov This allows for the efficient introduction of the bromine atom at the desired position on the pyrazole ring. nih.gov

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is largely dictated by the presence of the bromine atom at the C4 position of the pyrazole ring. This bromine atom is susceptible to a variety of chemical transformations, making the compound a versatile intermediate in organic synthesis.

A key reaction of this compound is its participation in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom can be readily replaced by a carbon-based group by reacting it with an organoboron compound, like a boronic acid, in the presence of a palladium catalyst. This allows for the formation of new carbon-carbon bonds and the synthesis of more complex substituted pyrazoles.

The bromine atom can also be displaced through substitution reactions with organolithium or Grignard reagents. These powerful nucleophiles can attack the carbon bearing the bromine, leading to the formation of a new bond and the displacement of the bromide ion.

Furthermore, the pyrazole ring itself can undergo oxidation and reduction reactions under specific conditions to yield various derivatives, although these are generally less common than the substitution and coupling reactions at the bromine position.

Propiedades

IUPAC Name |

4-bromo-1-tert-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLXOOSSATXFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682027 | |

| Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70951-85-8 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70951-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(ter-Butyl)-1H-Pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Tert Butyl 1h Pyrazole

Direct Bromination Approaches

The introduction of a bromine atom onto a pre-formed pyrazole (B372694) ring is a common strategy for the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole. This can be achieved through various methods, each with its own advantages in terms of regioselectivity and reaction conditions.

Bromination of Substituted Pyrazoles with Molecular Bromine

A straightforward method for the synthesis of brominated pyrazoles involves the direct reaction of a substituted pyrazole with molecular bromine. For instance, the reaction of 3,5-di-tert-butylpyrazole with bromine in a chloroform (B151607) solution at room temperature can lead to the formation of a brominated pyrazole derivative. researchgate.net This reaction proceeds through the formation of an onium species, which then facilitates the displacement of one of the tert-butyl groups and subsequent bromination. researchgate.net The regioselectivity of this electrophilic substitution is influenced by the electronic nature of the substituents on the pyrazole ring.

Regiospecific Bromination Techniques

Achieving high regioselectivity in the bromination of pyrazoles is crucial for targeted synthesis. The position of bromination is dictated by the directing effects of the substituents on the pyrazole ring. The nitrogen atoms within the pyrazole ring play a significant role in directing electrophilic substitution. One nitrogen atom is considered "pyrrole-like" and the other "pyridine-like," which influences the electron density at different positions of the ring. reddit.com For instance, in some cases, the pyridine-like nitrogen can direct substitution to the adjacent carbon atom. reddit.com

To overcome challenges with regioselectivity, specific reagents and conditions can be employed. The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the regioselective bromination of certain heterocyclic systems, offering a mild and efficient alternative to molecular bromine. nih.gov While not specifically detailed for this compound in the provided context, such methods highlight the ongoing development of selective bromination techniques that could be applicable.

Cycloaddition Reactions in Pyrazole Synthesis

Cycloaddition reactions represent a powerful and convergent approach to constructing the pyrazole core, often with inherent control over the substitution pattern. These methods involve the formation of the five-membered ring from acyclic precursors.

1,3-Dipolar Cycloaddition of Diazo Compounds and Alkynyl Bromides

The [3+2] cycloaddition between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne, is a cornerstone of pyrazole synthesis. rsc.orgwikipedia.org This reaction is highly atom-economical and can be performed under various conditions, including catalyst-free heating. rsc.orgnih.gov The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the diazo compound and the alkyne. wikipedia.orgnih.gov For the synthesis of a 4-bromopyrazole derivative, an appropriately substituted alkynyl bromide would serve as the dipolarophile. The reaction of a diazo compound with an α-bromocinnamaldehyde, acting as an alkyne surrogate, has been demonstrated to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regiochemical integrity. nih.gov

| Reactants | Conditions | Product | Reference |

| Diazo compounds and alkynes | Heating, solvent-free | Pyrazoles | rsc.org |

| Nitrile imines and α-bromocinnamaldehyde | Triethylamine | 1,3,4,5-tetrasubstituted pyrazoles | nih.gov |

Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions

Copper-catalyzed reactions have emerged as a versatile tool in organic synthesis. A notable example is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates to afford substituted pyrazoles. organic-chemistry.orgresearchgate.netacs.org This method utilizes inexpensive and readily available copper(I) oxide (Cu₂O) as a promoter and air as a green oxidant. organic-chemistry.orgacs.org The reaction proceeds with high regioselectivity and tolerates a range of functional groups. thieme-connect.com This approach involves the direct functionalization of a C(sp³)-H bond and the formation of new C-C and C-N bonds. researchgate.netacs.org

| Reactants | Catalyst/Promoter | Oxidant | Product | Reference |

| N,N-disubstituted hydrazines and alkynoates | Cu₂O | Air | Substituted pyrazoles | organic-chemistry.orgresearchgate.netacs.org |

Silver-Mediated [3+2] Cycloaddition for Pyrazole Cores

Silver-mediated [3+2] cycloaddition reactions provide another efficient route to pyrazoles. A method has been developed using N-isocyanoiminotriphenylphosphorane as a "CNN" building block and terminal alkynes as the "C≡C" component. nih.govorganic-chemistry.org This reaction is characterized by its mild conditions, broad substrate scope, and excellent functional group tolerance. nih.govorganic-chemistry.org The key intermediate is a silver acetylide, formed from the alkyne and a silver salt like silver carbonate (Ag₂CO₃). organic-chemistry.orgacs.org This silver acetylide then undergoes cycloaddition with the isocyanide component to yield the pyrazole product. acs.orgthieme-connect.com

| "CNN" Source | "C≡C" Source | Mediator | Product | Reference |

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Ag₂CO₃ | Monosubstituted pyrazoles | nih.govorganic-chemistry.orgacs.org |

Multi-Component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazoles in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.

Palladium-Catalyzed Four-Component Couplings

Although direct four-component couplings specifically for the synthesis of this compound are not extensively documented, the principles of palladium-catalyzed multi-component reactions for pyrazole synthesis are well-established. These reactions typically involve the assembly of the pyrazole ring from a hydrazine (B178648), a carbonyl compound, and a suitable coupling partner.

A related palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides a pathway to polysubstituted pyrazoles. thieme-connect.com This methodology, while not a four-component reaction in the classical sense, demonstrates the power of palladium catalysis in forging the pyrazole core. The reaction of a 2H-azirine with a hydrazone in the presence of a palladium catalyst, such as palladium(II) acetate, leads to the formation of highly substituted pyrazoles. thieme-connect.com This strategy could potentially be adapted for the synthesis of this compound by employing appropriately substituted starting materials.

Tandem Reactions of Hydrazones and α-Bromo Ketones

A notable tandem reaction for the synthesis of 1,3,5-trisubstituted pyrazoles involves the visible-light-catalyzed reaction of hydrazones and α-bromo ketones. acs.orgnih.govcas.cnorganic-chemistry.orgorganic-chemistry.org This method proceeds via a radical addition followed by an intramolecular cyclization to furnish the pyrazole skeleton in good to excellent yields. acs.orgnih.govcas.cn The reaction is initiated by a photocatalyst, such as Ir(ppy)3, which promotes the formation of an alkyl radical from the α-bromo ketone. organic-chemistry.org This radical then adds to the hydrazone, setting the stage for the cyclization and subsequent aromatization to the pyrazole ring. acs.orgnih.govcas.cn

The reaction conditions are generally mild, employing a base like sodium carbonate and a solvent such as acetonitrile, with irradiation by blue LEDs. organic-chemistry.org This methodology exhibits broad substrate scope and good functional group tolerance, making it a powerful tool for the synthesis of a diverse library of pyrazoles. acs.orgnih.govcas.cnorganic-chemistry.org While this specific reaction leads to 1,3,5-trisubstituted pyrazoles, the underlying principles of radical-mediated cyclization could potentially be harnessed for the synthesis of other substitution patterns, including that of this compound, by carefully selecting the starting materials.

Derivatization Strategies for this compound Analogs

The bromine atom at the 4-position of this compound is a key handle for further chemical modifications, allowing for the introduction of a wide range of functional groups and the synthesis of diverse analogs.

Functionalization of the Pyrazole Ring

The bromine atom on the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed direct arylation at the C5 position of N-protected pyrazoles bearing a bromo substituent at the C4 position has been successfully demonstrated. rsc.org This reaction proceeds chemoselectively without cleavage of the C-Br bond, highlighting the ability to selectively functionalize other positions on the pyrazole ring while retaining the bromine for subsequent transformations. rsc.org

Furthermore, the bromine atom itself can participate in coupling reactions. Palladium-catalyzed Negishi and Buchwald-Hartwig cross-coupling reactions have been employed to install carbon and nitrogen-based substituents at the 4-position of related 4-halo-5-trifluoromethylpyrazoles. rsc.org These reactions showcase the utility of the bromo-substituent as a point of diversification. The choice of ligand is often crucial for the success of these challenging cross-couplings on electron-rich heterocyclic systems. rsc.org

Introduction of Additional Substituents

The synthesis of analogs with additional substituents can be achieved through various synthetic routes. One approach involves the use of appropriately substituted starting materials in the initial pyrazole ring formation. For example, the reaction of a substituted hydrazine with a functionalized β-dicarbonyl compound can lead to a pyrazole with substituents at multiple positions.

Another strategy involves the direct functionalization of a pre-formed pyrazole ring. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrazole ring, which can then be further elaborated. nih.gov

The following table provides examples of substituted pyrazole analogs and their synthetic methods:

| Compound | Synthetic Method | Reference |

| 1,3,5-Trisubstituted Pyrazoles | Visible-light catalyzed tandem reaction of hydrazones and α-bromo ketones | acs.orgnih.govcas.cnorganic-chemistry.orgorganic-chemistry.org |

| C5-Arylated Pyrazoles | Palladium-catalyzed C5-H bond activation/C4-decarboxylation | academie-sciences.fracademie-sciences.fr |

| Polysubstituted Pyrazoles | Palladium-catalyzed ring-opening of 2H-azirines with hydrazones | thieme-connect.com |

| 4-Iodo-1-aryl-1H-pyrazoles | Direct iodination of in situ generated pyrazoles | researchgate.net |

| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | [3+2] cycloaddition followed by CHCl3 elimination | nih.gov |

Reactivity and Reaction Mechanisms of 4 Bromo 1 Tert Butyl 1h Pyrazole

Halogen-Directed Reactivity

The presence of a bromine atom at the 4-position of the pyrazole (B372694) ring is the principal driver of the compound's reactivity, enabling a range of substitution and coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the 4-bromo-1-tert-butyl-1H-pyrazole can be displaced by strong nucleophiles. This can be achieved using organolithium or Grignard reagents, which allows for the introduction of various other functional groups onto the pyrazole core.

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org For this compound, this reaction is typically carried out in the presence of a palladium catalyst and a base.

A general procedure involves reacting the bromopyrazole with a boronic acid in a solvent system like a dioxane/water mixture, with a palladium catalyst such as a precatalyst featuring an XPhos ligand (P1 or P2) and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov These reactions often require heating to achieve good yields. nih.gov The choice of catalyst and reaction conditions can be crucial, with some studies indicating that 3-bromopyrazoles may react more readily than their 4-bromo counterparts. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 4-Bromopyrazole derivative | Arylboronic acid | P2 (2.5–3.5 mol%) | K₃PO₄ | Dioxane/H₂O | 100 °C | Good |

This table presents generalized conditions based on findings for bromopyrazoles. nih.gov

The Heck-Mizoroki reaction facilitates the synthesis of substituted alkenes by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org While there is limited specific data for this compound, studies on similar 4-halopyrazoles provide insight into this transformation. For instance, the reaction of 4-bromo-1,3,5-trimethylpyrazole with tert-butyl acrylate (B77674) has been reported, though with a modest yield. clockss.org More successful Heck-Mizoroki reactions have been achieved with 1-protected-4-iodo-1H-pyrazoles and various alkenes, suggesting that the choice of both the protecting group on the pyrazole and the ligand on the palladium catalyst is critical for achieving high yields. clockss.org

Table 2: Heck-Mizoroki Reaction of a Substituted 4-Halopyrazole

| Pyrazole Derivative | Alkene | Catalyst | Ligand | Yield |

|---|

This table is based on a reported reaction of a similar compound. clockss.org

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. organic-chemistry.org Copper-free versions of this reaction have also been developed. nih.govresearchgate.net

For bromopyrazole derivatives, Sonogashira couplings can be effectively carried out. For example, a room-temperature, copper-free Sonogashira coupling has been demonstrated using an air-stable palladium precatalyst, [DTBNpP] Pd(crotyl)Cl (P2), with tetramethylpiperidine (B8510282) (TMP) as the base in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method has shown broad compatibility and good to excellent yields. nih.gov The reaction temperature can be a critical parameter, with studies on other bromopyrazoles showing a significant decrease in conversion at lower temperatures. researchgate.net

Table 3: Conditions for Copper-Free Sonogashira Coupling

| Bromide Reactant | Alkyne Reactant | Catalyst | Base | Solvent | Temperature | Yield |

|---|

This table presents generalized conditions based on a highly efficient protocol. nih.gov

Reactivity of the Pyrazole Nitrogen Atoms

N-Alkylation and N-Acylation Reactions

The synthesis of this compound itself is a primary example of a regioselective N-alkylation reaction. The process typically involves the direct alkylation of 4-bromo-1H-pyrazole. In this reaction, the nitrogen atom at the N1 position of the pyrazole ring acts as a nucleophile, attacking an electrophilic tert-butyl source, such as a tert-butyl halide.

The reaction is generally carried out under basic conditions, using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). The choice of reagents and conditions is crucial for achieving high regioselectivity, favoring alkylation at the N1 position over the N2 position. researchgate.net The significant steric bulk of the tert-butyl group plays a major role in directing this substitution. researchgate.net

Alternative methods for the N-alkylation of pyrazoles have also been developed, such as acid-catalyzed reactions using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org This approach, which can be applied to various substituted pyrazoles, proceeds through a carbocation intermediate. mdpi.com For instance, the reaction of 4-chloropyrazole with phenethyl trichloroacetimidate in the presence of a Brønsted acid catalyst like camphorsulfonic acid yields the N-alkylated product. semanticscholar.org While specific examples for N-acylation of this compound are not extensively detailed, it is a fundamental reaction type for pyrazole scaffolds, allowing for the introduction of acyl groups at the nitrogen atom.

Table 1: Reaction Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | tert-Butyl Halides | K₂CO₃ or NaH | DMF | Direct alkylation to form the title compound. | |

| 3-Substituted Pyrazoles | Various Alkylating Agents | K₂CO₃ | DMSO | Systematic study achieving regioselective N1-alkylation. | researchgate.net |

| 4-Chloropyrazole | Trichloroacetimidates | Camphorsulfonic Acid (CSA) | Not specified | Acid-catalyzed alkylation via carbocation intermediate. | semanticscholar.org |

| 1H-Indazole | Alkyl Bromide | NaH | THF | Highlights impact of steric/electronic effects on regioselectivity. | beilstein-journals.org |

Coordination Chemistry with Metal Centers

Pyrazole derivatives are well-established as effective ligands in coordination chemistry, utilizing the Lewis basic nitrogen atoms of the heterocyclic ring to bind with a variety of metal centers. researchgate.netnih.gov The coordination of a pyrazole to a metal makes the NH proton more acidic, a property that is fundamental to the reactivity of protic pyrazole complexes. nih.gov

While specific studies detailing the coordination complexes of this compound are not prominent, the general principles of pyrazole coordination chemistry apply. The substituents on the pyrazole ring, namely the C4-bromo and N1-tert-butyl groups, are expected to modulate the electronic and steric properties of the ligand. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net Pyrazoles have been shown to form stable complexes with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). researchgate.netrsc.org The formation of these complexes can involve the degradation of other ligands, such as scorpionates, to yield pyrazole-derivative complexes. researchgate.net

Table 2: Representative Metal Complexes with Pyrazole-Type Ligands

| Complex | Pyrazole Ligand | Metal Center | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Zn(3-tBupzH)₂Cl₂] | 3-tert-Butylpyrazole | Zinc (II) | Tetrahedral geometry with two pyrazole ligands. | researchgate.net |

| [Cu(pzH)₄Br₂] | Pyrazole (pzH) | Copper (II) | Octahedral geometry with four pyrazole ligands. | researchgate.net |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | Cobalt (II) | Mononuclear complex with coordinated solvent molecules. | rsc.org |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3-methyl-1H-pyrazole-4-carboxylate (HMPCA⁻) | Cadmium (II) | 3D coordination polymer with trinuclear Cd(II) clusters. | rsc.org |

Mechanisms of Oxidation and Reduction Reactions

The formation of the aromatic pyrazole ring often proceeds through the oxidation of a pyrazoline precursor. Understanding the mechanisms of these oxidation reactions, as well as related oxidative cyclization pathways, is key to controlling the synthesis of substituted pyrazoles.

Theoretical Studies on Pyrazoline Oxidation to Pyrazoles

The oxidation of 2-pyrazolines (4,5-dihydro-1H-pyrazoles) is a classical and effective method for the preparation of pyrazoles. researchgate.net Various oxidizing agents are employed for this transformation, with molecular bromine being a common choice. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been crucial in elucidating the complex mechanisms of these reactions. researchgate.net

A theoretical investigation into the bromine-mediated oxidation of NH-pyrazolines to pyrazoles revealed that the reaction proceeds through a bromo-substituted pyrazoline intermediate. researchgate.net By comparing computed data, such as NMR chemical shifts, with experimental results, researchers can discern the most likely reaction pathway among several possibilities. researchgate.net These computational studies help to understand the geometries and relative energies of intermediates and transition states, providing a detailed picture of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.net The aromatization of the pyrazoline ring to a pyrazole is the final step in this oxidative sequence. researchgate.net

Table 3: Mechanistic Insights from Theoretical Studies on Pyrazoline Oxidation

| Reaction | Key Intermediate | Computational Method | Finding | Reference |

|---|---|---|---|---|

| Bromine oxidation of NH-pyrazolines | Bromo-substituted 2- or 1-pyrazoline | DFT Calculations | Explores different mechanistic possibilities by comparing theoretical and experimental NMR data. | researchgate.net |

| Oxidative aromatization of pyrazoline | Pyrazoline radical cation | Not specified | A proposed mechanism for the conversion of a pyrazoline to a pyrazole. | researchgate.net |

Aerobic Oxidative Cyclization Pathways

Aerobic oxidative cyclization offers an atom-economical and environmentally friendly route to pyrazole synthesis, utilizing air or molecular oxygen as the ultimate oxidant. researchgate.netnih.gov These methods often involve metal catalysis to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds.

One notable example is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. researchgate.net This reaction, which proceeds with high regioselectivity, involves the direct functionalization of a C(sp³)–H bond. In this strategy, an inexpensive copper source like Cu₂O acts as the promoter, and air serves as the green oxidant. researchgate.net Ruthenium-catalyzed aerobic oxidative cyclization of aromatic nitriles with alkynes provides another pathway to nitrogen-containing heterocycles. rsc.org

Metal-free catalytic systems have also been developed. For instance, a biomimetic flavin and iodine co-catalyst system can achieve the aerobic oxidative sulfenylation of pyrazolones and pyrazoles with thiols. nih.gov This mild methodology uses air or O₂ as the sole sacrificial reagent, producing water as the only byproduct, and is effective for producing a range of thioethers. nih.gov

Table 4: Examples of Aerobic Oxidative Cyclization Pathways for Pyrazole Synthesis

| Method | Catalyst/Promoter | Oxidant | Reactants | Key Feature | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Cu₂O | Air | N,N-disubstituted hydrazines and alkynoates | Direct C(sp³)-H functionalization. | researchgate.net |

| Oxidative Sulfenylation | Flavin-Iodine (metal-free) | Air or O₂ | Pyrazolones/pyrazoles and thiols | Eco-friendly, generates water as the only byproduct. | nih.gov |

| Oxidative Cyclization | [{RuCl₂(p-cymene)}₂] | Air | Aromatic nitriles and alkynes | Catalytic route to isoquinolones. | rsc.org |

Computational and Theoretical Studies on 4 Bromo 1 Tert Butyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They offer insights into the intrinsic properties of a molecule, which are crucial for predicting its reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, including bond lengths and angles, of pyrazole (B372694) derivatives. researchgate.netderpharmachemica.com For instance, methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly used to determine the ground-state molecular structure. researchgate.netderpharmachemica.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazole Ring Core Note: This table provides illustrative data based on typical pyrazole structures as specific DFT data for the title compound was not available in the searched literature.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.34 - 1.39 Å |

| N2-C3 Bond Length | 1.32 - 1.37 Å |

| C3-C4 Bond Length | 1.40 - 1.45 Å |

| C4-C5 Bond Length | 1.37 - 1.42 Å |

| N1-C5 Bond Length | 1.35 - 1.40 Å |

| C4-Br Bond Length | 1.85 - 1.90 Å |

| N1-N2-C3 Bond Angle | 110 - 114° |

| N2-C3-C4 Bond Angle | 105 - 109° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests the molecule is more chemically reactive. nih.gov

From the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated using Koopmans' theorem. researchgate.net These descriptors help in understanding the relationship between structure, stability, and reactivity. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Global Chemical Reactivity Descriptors and Their Formulas This table is based on established theoretical chemistry principles.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1 / (2η) | Indicates the ease of electron cloud deformation. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Studies on various pyrazole derivatives have utilized these descriptors to predict their behavior in chemical reactions and biological systems. derpharmachemica.comresearchgate.net

Theoretical calculations are instrumental in elucidating reaction mechanisms. For instance, studies on 4-bromo-1-phenylsulphonylpyrazole, a related compound, show that it can be regioselectively metallated at the 5-position, which then allows for the introduction of various electrophiles. rsc.org The bromine at the 4-position is also known to be reactive in substitution and Suzuki-Miyaura coupling reactions, enabling further functionalization of the pyrazole core. Computational models can predict the transition states and energy barriers of these reactions, providing a deeper understanding of the reaction pathways.

Furthermore, computational approaches are vital for predicting the inhibitory efficiencies of pyrazole derivatives against biological targets. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, can be used to predict the potency of new compounds. acs.org By combining DFT-derived descriptors with other molecular properties, these models can guide the synthesis of derivatives with enhanced inhibitory capabilities against targets like Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgijsdr.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a 4-bromo-1-tert-butyl-1H-pyrazole derivative, interacts with a biological target, typically a protein or enzyme.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. A key method in this area is Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org

For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as anticancer agents and enzyme inhibitors. ijsdr.orgnih.gov These models use molecular descriptors (e.g., steric, electrostatic, hydrophobic) to quantify the chemical features that are crucial for activity. nih.govnih.gov For example, 5D-QSAR studies on 1H-pyrazole derivatives as EGFR inhibitors have highlighted the importance of hydrogen bond acceptors and hydrophobic fields for their biological function. nih.gov The resulting models can then be used to virtually screen new derivatives and predict their potency, thereby prioritizing the synthesis of the most promising candidates. acs.orgnih.gov

Table 3: Common Parameters in QSAR Model Validation This table provides general information on QSAR validation metrics.

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model, often using leave-one-out cross-validation. | > 0.5 |

| External r² (r²_pred) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Molecular docking simulations provide detailed insights into the binding mode and interactions of a ligand within the active site of a biological target. Numerous studies have employed docking to investigate how pyrazole derivatives bind to various enzymes implicated in diseases like cancer. nih.govmdpi.com

For example, diarylpyrazole derivatives containing an N-tert-butyl moiety have been docked into the active site of the COX-2 enzyme to rationalize their anti-inflammatory activity. strath.ac.uk Similarly, pyrazole-chalcone hybrids have been docked into the colchicine-binding site of tubulin to explore their potential as tubulin polymerization inhibitors and anticancer agents. mdpi.com Docking studies on pyrazole derivatives with receptor tyrosine kinases like VEGFR-2 have helped identify key interactions, such as hydrogen bonds with specific amino acid residues in the binding pocket, which are crucial for their inhibitory effect. researchgate.netnih.gov The results from these simulations, including binding energies and interaction patterns, are invaluable for the structure-based design of new, more potent, and selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry provides powerful tools for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, computational methods are instrumental in elucidating structure-activity relationships (SAR), guiding the design of new compounds with enhanced efficacy. These studies can predict biological activity, analyze the influence of specific structural features, and provide insights into the molecular interactions governing the compound's function.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally determined activity.

For a series of pyrazole derivatives, a QSAR study typically involves the following steps:

Data Set Collection: A dataset of pyrazole derivatives with known biological activities (e.g., inhibitory concentration IC₅₀) is assembled. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic properties. Software like PaDEL Descriptor is often used for this purpose. nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR), a subset of descriptors that best correlate with biological activity is selected to build the QSAR model. nih.gov The dataset is typically divided into a training set for model building and a test set for validation. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A hypothetical QSAR model for anti-mycobacterial derivatives of this compound might yield an equation like:

pMIC = β₀ + β₁(logP) + β₂(Dipole) - β₃(SASA) + ...

For instance, studies on other pyrazole derivatives as BRAF(V600E) inhibitors have successfully used 3D-QSAR modeling to understand the pharmacophore and guide the design of more potent compounds. nih.gov Such models provide a quantitative framework for predicting the efficacy of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Table 1: Hypothetical QSAR Data for this compound Derivatives

This interactive table illustrates the type of data used in a QSAR study. You can sort the data by clicking on the headers to see how different molecular descriptors might correlate with predicted biological activity.

| Compound ID | R-Group (at C5) | Experimental pIC₅₀ | logP (Lipophilicity) | Dipole Moment (Debye) | Predicted pIC₅₀ |

| 1 | -H | 5.2 | 3.1 | 2.5 | 5.1 |

| 2 | -CH₃ | 5.5 | 3.5 | 2.4 | 5.6 |

| 3 | -Cl | 5.8 | 3.7 | 3.1 | 5.9 |

| 4 | -OH | 6.1 | 2.8 | 3.5 | 6.0 |

| 5 | -NH₂ | 6.3 | 2.6 | 3.8 | 6.4 |

| 6 | -CF₃ | 4.9 | 3.9 | 4.2 | 4.8 |

The tert-butyl group attached to the N1 position of the pyrazole ring is a prominent structural feature of this compound. This bulky alkyl group exerts significant steric hindrance, which profoundly influences the molecule's reactivity and its ability to interact with biological targets. nih.gov

Influence on Reactivity: Computationally, the steric bulk of the tert-butyl group can be quantified and visualized. Density Functional Theory (DFT) calculations can be employed to optimize the molecule's geometry and map its electrostatic potential surface. mdpi.com These studies reveal that the tert-butyl group shields the N1 nitrogen and adjacent positions on the pyrazole ring, potentially hindering the approach of reactants. This steric hindrance can affect reaction rates and pathways. For example, in the synthesis of some pyrazole derivatives, the presence of bulky groups like tert-butyl has been shown to decrease reaction yields due to steric impediment. nih.gov The bromine atom at the C4 position, however, remains relatively accessible for substitution and coupling reactions, allowing for further functionalization of the molecule.

Influence on Biological Activity: In the context of biological activity, the steric effect of the tert-butyl group is a critical determinant of the structure-activity relationship. The size and shape of this group dictate how the molecule fits into the binding pocket of a target protein or enzyme.

Favorable Interactions: The tert-butyl group can fit into a specific hydrophobic pocket within a biological target, leading to favorable van der Waals interactions and potentially increasing binding affinity and potency.

Unfavorable Interactions: Conversely, its bulk can cause steric clashes with amino acid residues in a binding site, preventing optimal orientation and reducing or abolishing biological activity. semanticscholar.org

Computational docking simulations are a key tool for investigating these effects. By modeling the interaction of this compound and its derivatives with a target protein, researchers can visualize how the tert-butyl group occupies the binding site. These simulations can predict binding affinity and identify potential steric clashes, providing a rationale for observed activity data and guiding the design of derivatives with optimized steric properties for improved biological efficacy.

Table 2: Comparative Computational Analysis of Steric Parameters

This table compares calculated steric properties of this compound with a less hindered methyl analog to quantify the steric impact of the tert-butyl group.

| Compound | N1-Substituent | van der Waals Volume (ų) | Solvent-Accessible Surface Area (Ų) | Steric Hindrance Index* |

| A | -C(CH₃)₃ (tert-Butyl) | 105.4 | 315.2 | High |

| B | -CH₃ (Methyl) | 35.8 | 220.5 | Low |

*Qualitative index based on computational modeling.

Advanced Applications of 4 Bromo 1 Tert Butyl 1h Pyrazole in Chemical Synthesis

Building Block in Heterocyclic Compound Synthesis

The strategic placement of a reactive bromine atom and a stabilizing tert-butyl group makes 4-bromo-1-tert-butyl-1H-pyrazole a cornerstone intermediate for constructing a wide array of more complex heterocyclic compounds. The bromine at the 4-position is readily displaced or engaged in cross-coupling reactions, serving as a linchpin for introducing new functional groups and building larger molecular frameworks.

Precursor for Complex Pyrazole-Fused Systems

The synthesis of fused-ring systems, where a pyrazole (B372694) ring is annulated with another heterocyclic ring, is a significant area of medicinal and materials chemistry. This compound serves as an ideal precursor for such systems, particularly for pyrazolo[3,4-b]pyridines, which are known to possess a range of biological activities, including kinase inhibition. nih.govrsc.org

A common and powerful strategy for constructing pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a related synthon. nih.govresearchgate.net While direct examples starting from this compound are not extensively detailed, a plausible and chemically sound synthetic pathway can be projected based on established pyrazole chemistry. This pathway highlights the versatility of the starting material.

Plausible Synthetic Route to Pyrazole-Fused Systems:

Amination: The initial step would involve the conversion of the C4-bromo group into an amino group. This can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-nitrogen bonds. researchgate.net

Functionalization at C5: The next critical step is the introduction of a suitable functional group at the C5 position. This can be accomplished via directed ortho-metalation, where the N1-tert-butyl group directs a strong base (like phenyllithium) to selectively remove a proton from the C5 position, creating a lithiated intermediate. rsc.org Quenching this intermediate with an appropriate electrophile, such as an acyl chloride or an aldehyde, would install the necessary side chain.

Intramolecular Cyclization: With functional groups at both the C4 and C5 positions, the final step is an intramolecular condensation reaction to form the new fused ring. For instance, if an amino group is at C4 and a keto-functionalized side chain is at C5, an acid-catalyzed cyclization would yield the desired pyrazolo[3,4-b]pyridine core.

This multi-step approach demonstrates how this compound can be methodically elaborated into complex, high-value fused heterocyclic systems.

Intermediate in the Synthesis of Thiazolyl-pyrazole Derivatives

Thiazolyl-pyrazole hybrids are a class of compounds that have attracted significant interest due to their diverse biological activities. The synthesis of these molecules often relies on modern cross-coupling reactions to link the two heterocyclic rings. The bromine atom of this compound makes it an excellent substrate for such transformations, particularly the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. rsc.orgnih.gov In this context, this compound can be efficiently coupled with a thiazoleboronic acid to generate the corresponding thiazolyl-pyrazole derivative. The reaction is known for its high functional group tolerance and generally provides good to excellent yields.

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Thiazole-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(1-tert-Butyl-1H-pyrazol-4-yl)thiazole |

This synthetic utility is crucial for creating libraries of novel compounds for drug discovery and other applications, allowing for the systematic variation of substituents on both the pyrazole and thiazole (B1198619) rings to optimize for a desired activity.

Role as a Chemical Intermediate in Agrochemical Development

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides, fungicides, and insecticides. this compound and its derivatives are key intermediates in the production of these active ingredients, offering a reliable scaffold that can be readily functionalized.

Synthesis of Novel Broad-Spectrum Pesticides

The development of new pesticides is driven by the need for compounds with improved efficacy, better safety profiles, and novel modes of action to combat resistance. Bromo-pyrazoles are critical starting materials for some of the most advanced agrochemicals. For example, pyrazole-4-carboxylic acids are vital intermediates in the synthesis of a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs).

A relevant industrial process described in the patent literature involves the conversion of a 4-bromo-pyrazole into a pyrazole-4-carboxylate ester via a palladium-catalyzed carbonylation reaction (reacting with carbon monoxide and an alcohol). google.com This ester is then further elaborated into the final fungicidal product. While the patent focuses on a 3-difluoromethyl-1-methyl analog, the chemistry is directly applicable to this compound. The resulting 1-tert-butyl-pyrazole-4-carboxylic acid would be a valuable intermediate for new active ingredients.

| Precursor | Key Transformation | Intermediate | Final Agrochemical Class |

| This compound | Pd-catalyzed Carbonylation | Methyl 1-tert-butyl-1H-pyrazole-4-carboxylate | Fungicides (e.g., SDHIs) |

| 4-Bromo-1-phenyl-pyrazole derivative | Nucleophilic Substitution | Pyrazole-isoxazoline conjugate | Herbicides google.com |

Optimization of Agrochemical Production Pathways

Efficiency, cost-effectiveness, and sustainability are paramount in the large-scale production of agrochemicals. The choice of starting materials and synthetic routes significantly impacts these factors. The use of this compound offers several advantages for optimizing production pathways.

Improved Solubility and Handling: The nonpolar tert-butyl group increases the compound's solubility in common organic solvents used in industrial manufacturing, which can simplify reaction setups and purification processes compared to less substituted pyrazoles.

High-Yielding, Regioselective Reactions: The bromine atom provides a specific site for high-yielding and predictable cross-coupling reactions. This reliability is crucial for manufacturing processes, minimizing the formation of unwanted side products and reducing the need for costly and complex purification steps.

Stability: The tert-butyl group can also enhance the metabolic stability of the final pesticide product in the field, potentially leading to longer-lasting activity.

By providing a stable, soluble, and highly reactive handle for key bond-forming reactions, this compound helps streamline the synthesis of complex agrochemicals, making production more efficient and economical.

Biological and Medicinal Chemistry Research Involving 4 Bromo 1 Tert Butyl 1h Pyrazole Analogs

Exploration as a Precursor in Pharmaceutical Agent Development

Bromo-substituted heteroaromatic compounds, including pyrazole (B372694) derivatives, are recognized as valuable starting materials for creating more complex molecules through functionalization, particularly via transition-metal-catalyzed cross-coupling reactions. researchgate.net The bromine atom on the pyrazole ring can be readily substituted, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. This chemical versatility makes bromo-pyrazole analogs, such as 4-bromo-1-tert-butyl-1H-pyrazole, useful intermediates in the synthesis of novel pharmaceutical agents. nih.govresearchgate.net Their role as a foundational scaffold enables the development of new compounds with tailored biological and pharmacological properties.

Investigations into Specific Biological Activities

The pyrazole nucleus is a common structural motif in many biologically active compounds, exhibiting a wide spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. globalresearchonline.net

Pyrazole derivatives have been extensively studied for their potential to combat microbial infections. Research has demonstrated that various analogs exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Bactericidal Concentration (MBC) values below 0.2 μM. nih.gov Other studies have identified pyrazole derivatives with significant activity against strains like E. coli, P. aeruginosa, and S. aureus. nih.govresearchgate.net The modification of the pyrazole scaffold, such as the introduction of a thiazole (B1198619) ring, has been shown to enhance the potency and broaden the spectrum of antimicrobial action. nih.gov

| Compound/Analog Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole-Thiazole Hybrids | MRSA | MBC | <0.2 μM | nih.gov |

| Thiazolo-Pyrazole Derivatives | MRSA | MIC | 4 μg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | MBC | <1 μg/mL | nih.gov |

| General Pyrazole Derivatives | S. aureus, C. albicans | MIC | Moderate to Potent Activity | nih.gov |

The anticancer potential of pyrazole analogs is a major focus of medicinal chemistry research. srrjournals.comijnrd.org Numerous studies have reported the cytotoxic effects of these compounds against a variety of human cancer cell lines. Derivatives have shown efficacy against breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116), and lung cancer (A549), among others. nih.govnih.gov The mechanism of action often involves the inhibition of critical cellular targets like protein kinases or tubulin polymerization. nih.govmdpi.com For example, a pyrazole derivative substituted with a 4-bromophenyl group demonstrated potent growth inhibition against A549, HeLa, and MCF-7 cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com

| Compound/Analog Class | Cancer Cell Line | Activity Metric | Result (IC50) | Reference |

|---|---|---|---|---|

| 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231 (Breast) | IC50 | 3.64 - 16.13 µM | nih.gov |

| 1-Aryl-1H-pyrazole-fused curcumin analogs | HepG2 (Liver) | IC50 | 3.64 - 16.13 µM | nih.gov |

| Pyrazole Benzothiazole Hybrids | HT29 (Colon), PC3 (Prostate), A549 (Lung) | IC50 | 3.17 - 6.77 µM | nih.gov |

| Aryldiazenyl Pyrazole Derivative | HCT-116 (Colorectal) | IC50 | 4.2 µM | nih.gov |

| Aryldiazenyl Pyrazole Derivative | HepG2 (Liver) | IC50 | 4.4 µM | nih.gov |

| Pyrazoline derivative with 4-bromophenyl group | MCF-7 (Breast) | IC50 | 5.8 µM | srrjournals.com |

| Pyrazoline derivative with 4-bromophenyl group | A549 (Lung) | IC50 | 8.0 µM | srrjournals.com |

Pyrazole derivatives are well-known for their anti-inflammatory effects, with the most famous example being the selective COX-2 inhibitor, Celecoxib. rjpbr.comnih.gov Research into novel pyrazole analogs continues to yield compounds with significant anti-inflammatory activity. ijpsjournal.com The primary mechanism is often the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. nih.gov In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to evaluate this activity. For example, certain 1,3,4-trisubstituted pyrazole derivatives have demonstrated excellent anti-inflammatory activity, with edema inhibition of over 84.2%, comparable to the standard drug diclofenac. researchgate.netnih.gov

| Compound/Analog Class | In Vivo/In Vitro Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazoles (5a, 5b) | Carrageenan-induced paw edema | % Inhibition | ≥84.2% | nih.gov |

| 1,3,4-Trisubstituted Pyrazoles (3a, 3b, 3c) | Carrageenan-induced paw edema | % Inhibition | ≥64.6% | nih.gov |

| 3,5-diarylpyrazoles | Carrageenan-induced paw edema | % Inhibition | 65-80% at 10 mg/kg | ijpsjournal.com |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition Assay | IC50 | 0.02 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition Assay | IC50 | 0.03 µM / 0.12 µM | ijpsjournal.com |

Proposed Mechanisms of Biological Action

The diverse biological effects of pyrazole analogs stem from their ability to interact with various molecular targets. While enzyme inhibition is a common theme, other mechanisms also contribute to their pharmacological profiles.

Recent research has explored the impact of pyrazole derivatives on cellular metabolism, particularly oxidative phosphorylation (OxPhos). nih.gov In a study involving human platelets stimulated with thrombin, three selected pyrazole compounds were found to have a protective effect against oxidative stress. nih.gov These molecules were observed to almost completely restore the efficiency of oxidative phosphorylation. nih.gov The efficiency of OxPhos can be measured by the P/O ratio, which quantifies the number of ATP molecules synthesized per oxygen atom consumed. nih.gov A reduction in this ratio indicates that oxygen is being diverted to form reactive oxygen species (ROS) rather than being used for energy production. The ability of these pyrazole analogs to restore the P/O value suggests they can mitigate oxidative stress by improving the efficiency of mitochondrial respiration and reducing the generation of damaging ROS. nih.gov

Interaction with Enzymes and Receptors

Research has shown that the tert-butyl group, in particular, can be a critical binding element. It is known to occupy lipophilic domains in the active sites of kinases, contributing significantly to the compound's binding affinity. nih.gov The following sections detail the interactions of analogs containing the core tert-butyl pyrazole structure with specific families of enzymes and receptors.

Kinase Inhibition

Kinases are a major class of enzymes targeted by pyrazole derivatives. Analogs of 1-tert-butyl-pyrazole have shown potent inhibitory activity against several types of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases, and mitogen-activated protein (MAP) kinases.

One notable example is the diaryl urea compound BIRB 796, which incorporates a 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl moiety. This compound is a potent inhibitor of p38α MAP kinase. nih.gov Structure-activity relationship (SAR) studies have confirmed that the tert-butyl group is a key feature, fitting into a specific lipophilic pocket that is exposed upon a conformational change in the enzyme's activation loop. nih.gov This interaction is fundamental to the high binding affinity of the inhibitor. Potent analogs in this class exhibit dissociation constants (Kd) in the picomolar range. nih.gov

Furthermore, pyrazole-3-carboxamide derivatives have been identified as powerful inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com In one study, a synthesized analog, compound 8t , demonstrated exceptionally strong activity against FLT3 with an IC₅₀ value of 0.089 nM. This compound also showed potent inhibition of CDK2 and CDK4. mdpi.com

Another study highlighted a pyrazole-based compound (Compound 1 ) as a selective inhibitor of the Akt1 kinase, with an IC₅₀ value of 61 nM. mdpi.com The design of this inhibitor was inspired by older pyrazole-based Akt inhibitors, demonstrating the continued relevance of this scaffold in kinase inhibitor design. mdpi.com

Table 1: Kinase Inhibition by 1-tert-Butyl-1H-pyrazole Analogs

| Compound/Analog Class | Target Kinase | Activity (IC₅₀/Kd) | Reference |

|---|---|---|---|

| BIRB 796 Analog | p38α MAP kinase | 50-100 pM (Kd) | nih.gov |

| Pyrazole-3-carboxamide (8t ) | FLT3 | 0.089 nM (IC₅₀) | mdpi.com |

| Pyrazole-3-carboxamide (8t ) | CDK2 | 0.719 nM (IC₅₀) | mdpi.com |

| Pyrazole-3-carboxamide (8t ) | CDK4 | 0.770 nM (IC₅₀) | mdpi.com |

| Pyrazole-based inhibitor (1 ) | Akt1 | 61 nM (IC₅₀) | mdpi.com |

Receptor Antagonism

In addition to enzyme inhibition, pyrazole derivatives have been developed as receptor antagonists. A significant finding in this area is the identification of 1,3,4-trisubstituted-pyrazole carboxamide analogs as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov

In a screening of commercially available compounds, a 1,3,4-trisubstituted-pyrazole carboxamide analog, designated E16 , was found to have a high binding affinity for FXR, with an IC₅₀ of 47 nM. nih.gov This compound also acted as a potent FXR antagonist in cell-based assays, with an IC₅₀ of 2.62 µM, without showing any agonistic activity or significant cytotoxicity. nih.gov Further optimization of this scaffold led to the development of compound 4j , which is the most potent FXR antagonist discovered to date. nih.gov

Table 2: Receptor Interaction by 1-tert-Butyl-1H-pyrazole Analogs

| Compound/Analog | Target Receptor | Activity Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| E16 | Farnesoid X Receptor (FXR) | Binding Affinity | 47 nM | nih.gov |

| E16 | Farnesoid X Receptor (FXR) | Antagonism | 2.62 µM | nih.gov |

Other Enzyme Interactions

The versatility of the tert-butyl pyrazole scaffold extends to other enzyme classes. A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase. nih.gov This enzyme is a potential target for developing new treatments for tuberculosis. The research highlights the potential of these analogs to act as antimicrobial agents through targeted enzyme inhibition. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing 4-bromo-1-tert-butyl-1H-pyrazole exist, future research should prioritize the development of more efficient and environmentally benign synthetic strategies. nih.govbenthamdirect.comcitedrive.com Conventional methods often rely on harsh reaction conditions and hazardous solvents, which present challenges for sustainable chemistry. benthamdirect.com

Future investigations could focus on:

Green Solvents and Catalysts: Exploring the use of green solvents, such as deep eutectic solvents or water, and employing recyclable or biodegradable catalysts can significantly reduce the environmental impact of the synthesis. nih.govbenthamdirect.comresearchgate.net The use of cost-effective and environmentally friendly catalysts like ammonium (B1175870) chloride has shown promise in the synthesis of other pyrazole (B372694) derivatives. jetir.org

Microwave and Ultrasonic Assistance: Techniques like microwave and ultrasonic-assisted synthesis can often lead to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. benthamdirect.comresearchgate.net

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions for the synthesis of this compound and its derivatives would enhance atom economy and operational simplicity by reducing the number of intermediate purification steps. nih.govnih.govmdpi.com

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to improved safety, scalability, and product consistency.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages | Relevant Findings in Pyrazole Synthesis |

|---|---|---|---|

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or deep eutectic solvents. | Reduced toxicity, lower environmental impact, potential for catalyst recycling. | Successful synthesis of pyrazole derivatives in deep eutectic solvents and water has been reported. researchgate.netmdpi.com |

| Heterogeneous Catalysis | Employing solid-supported catalysts that can be easily separated from the reaction mixture and reused. | Simplified purification, catalyst recyclability, reduced waste. | Silica gel-bound enaminones and their Cu(II) complexes have been used as heterogeneous catalysts for pyrazole synthesis. mdpi.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Shorter reaction times, increased yields, improved energy efficiency. | Microwave-assisted methods have been effectively used for the synthesis of various pyrazole derivatives. benthamdirect.comresearchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste generation. | MCRs are a well-established and efficient method for constructing diverse pyrazole libraries. nih.govmdpi.com |

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns. While some mechanistic insights into pyrazole chemistry exist, detailed studies on this specific compound are lacking. nih.govnih.gov

Future research should aim to:

Elucidate Reaction Pathways: Conduct detailed kinetic and isotopic labeling studies to unravel the precise mechanistic pathways of key reactions, such as its participation in metal-catalyzed cross-coupling and substitution reactions.

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction intermediates and transition states. researchgate.netnih.gov This can provide valuable insights into the regioselectivity and stereoselectivity of reactions involving the pyrazole core.

Investigate the Role of Substituents: Systematically study how the interplay between the bromine atom and the tert-butyl group influences the electronic and steric environment of the pyrazole ring, thereby dictating its reactivity. The tert-butyl group, for instance, introduces significant steric hindrance that can affect reaction outcomes.

Broadening the Scope of Catalytic Applications

Pyrazole derivatives are known to be versatile ligands in homogeneous catalysis. nih.govnih.gov The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel ligands for a wide range of catalytic transformations.

Future research directions include:

Design of Novel Ligands: Utilizing the bromine atom as a handle for further functionalization through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups. This would allow for the creation of a library of bidentate and pincer-type ligands. nih.gov

Asymmetric Catalysis: Developing chiral ligands derived from this compound for applications in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Exploring New Catalytic Reactions: Testing the efficacy of metal complexes bearing ligands derived from this compound in a broader range of catalytic reactions beyond standard cross-coupling, such as C-H activation, amination, and polymerization. mdpi.comumich.edu

Table 2: Potential Catalytic Applications Derived from this compound

| Ligand Type | Synthetic Approach | Potential Catalytic Application | Role of Substituents |

|---|---|---|---|

| P,N-Ligands | Suzuki or Sonogashira coupling at the C4-Br position with a phosphine-containing boronic acid or alkyne. | Cross-coupling reactions (e.g., Suzuki, Heck, amination). umich.edu | The tert-butyl group provides steric bulk, potentially influencing selectivity. The bromine is a key reactive site for ligand synthesis. |

| N,N-Ligands | Functionalization at the C4-Br position to introduce another nitrogen-containing heterocycle. | Oxidation reactions, polymerization. | The tert-butyl group can tune the solubility and stability of the resulting metal complex. |

| Pincer Ligands | Multi-step synthesis involving functionalization at both the C4-Br and potentially another position on a modified pyrazole ring. | Dehydrogenation reactions, C-H functionalization. nih.gov | The rigid structure of the pyrazole core combined with the steric influence of the tert-butyl group can create a well-defined coordination sphere around the metal center. |

Targeted Drug Design and Development Based on Molecular Interactions

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. pharmatutor.orgmdpi.comnih.gov this compound offers a valuable starting point for the design of new therapeutic agents.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of derivatives by modifying the C4-bromo position and exploring the impact of these modifications on biological activity. nih.gov The bromine atom serves as a convenient point for diversification.

Molecular Docking and Modeling: Using computational tools to predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes and receptors. nih.govresearchgate.netmdpi.com This can guide the rational design of more potent and selective inhibitors.

Fragment-Based Drug Discovery: Employing this compound as a fragment in fragment-based screening campaigns to identify novel starting points for drug discovery programs. The tert-butyl group can enhance metabolic stability, a desirable property in drug candidates.

Exploration of Novel Biological Activities and Therapeutic Targets

While pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of derivatives of this compound remains largely unexplored. researchgate.netpharmatutor.orgnih.govnih.govresearchgate.net

Future research should involve:

High-Throughput Screening: Screening libraries of compounds derived from this compound against a diverse array of biological targets to uncover novel activities.

Investigation of Neglected Diseases: Exploring the potential of these compounds for treating neglected tropical diseases or drug-resistant infections, where new chemical entities are urgently needed.

Neurodegenerative and Metabolic Diseases: Given the diverse biological activities of pyrazoles, investigating the potential of this compound derivatives in the context of complex diseases like Alzheimer's disease, diabetes, and obesity is a promising avenue. frontiersin.org

Table 3: Known and Potential Biological Activities of Pyrazole Derivatives

| Biological Activity | Known Examples in Pyrazoles | Potential Therapeutic Target | Relevance for this compound Derivatives |

|---|---|---|---|

| Anticancer | Celecoxib, Crizotinib. nih.gov Inhibition of various kinases (EGFR, CDK, BTK). nih.gov | Kinases, Tubulin, DNA. nih.gov | The scaffold can be functionalized to target specific enzyme active sites. |

| Anti-inflammatory | Celecoxib, Phenylbutazone. nih.gov Inhibition of COX-2. nih.gov | Cyclooxygenase (COX) enzymes, 5-Lipoxygenase (5-LOX). frontiersin.org | Derivatives can be designed as selective enzyme inhibitors. |

| Antimicrobial | Various synthetic pyrazoles show activity against bacteria and fungi. pharmatutor.orgresearchgate.net | Bacterial and fungal enzymes, cell wall synthesis. | New derivatives could combat drug-resistant strains. |

| Antiviral | Some pyrazole derivatives exhibit antiviral properties. researchgate.netpharmatutor.org | Viral proteases, polymerases. | A potential area for novel antiviral drug discovery. |

| Neuroprotective | Some pyrazoles have shown neuroprotective effects. nih.gov | Monoamine oxidase (MAO), various receptors in the CNS. frontiersin.org | The lipophilic tert-butyl group may aid in crossing the blood-brain barrier. |

Q & A

Q. What are the established synthetic routes for 4-bromo-1-tert-butyl-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via alkylation of 4-bromo-1H-pyrazole with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. Key steps include:

- Reagent Selection: Use anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in cyclohexane/ethyl acetate 2:1) .

- Purification: Isolate the product using flash chromatography (silica gel, gradient elution) to achieve >95% purity.

Q. How is ¹H NMR spectroscopy employed to confirm structural integrity?

Methodological Answer: ¹H NMR analysis focuses on diagnostic signals:

- Pyrazole Ring Protons: A singlet at δ ~7.7 ppm (C3-H) confirms substitution at N1.

- tert-Butyl Group: A sharp singlet at δ ~1.5 ppm (9H) for the tert-butyl group .

- Integration Ratios: Verify relative peak areas (e.g., 1:9 ratio for pyrazole H vs. tert-butyl CH₃) .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (gradient 0–30% EtOAc) to separate brominated pyrazole derivatives .

- Recrystallization: Dissolve crude product in hot ethanol and cool to -20°C to obtain crystalline solids with high purity (>98%) .

Advanced Research Questions

Q. How can researchers address low yields in alkylation reactions for this compound?

Methodological Answer: Low yields often arise from steric hindrance at N1. Mitigation strategies include:

- Catalytic Systems: Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction kinetics .

- Temperature Optimization: Conduct reactions at 80–100°C in DMF to overcome activation barriers .

- Alternative Alkylating Agents: Use tert-butyl triflate for improved electrophilicity, achieving yields >80% .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

- Disorder in tert-Butyl Groups: Address rotational disorder using SHELXL’s PART instruction to refine split positions .